molecular formula C16H18N2O5 B13574454 1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate

1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate

Cat. No.: B13574454
M. Wt: 318.32 g/mol
InChI Key: PPZQFXXYBUTKGV-ZDUSSCGKSA-N
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Description

1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. The reaction is carried out in the presence of triethylamine in toluene under reflux conditions . The final compound is characterized by spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl acetyl-L-leucinate is unique due to its specific substitution pattern and the presence of the acetyl-L-leucinate moiety. This unique structure contributes to its distinct chemical reactivity and biological activities .

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) (2S)-2-acetamido-4-methylpentanoate

InChI

InChI=1S/C16H18N2O5/c1-9(2)8-13(17-10(3)19)16(22)23-18-14(20)11-6-4-5-7-12(11)15(18)21/h4-7,9,13H,8H2,1-3H3,(H,17,19)/t13-/m0/s1

InChI Key

PPZQFXXYBUTKGV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)C2=CC=CC=C2C1=O)NC(=O)C

Origin of Product

United States

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